molecular formula C3H3Cl5 B075905 1,1,2,3,3-Pentachloropropane CAS No. 15104-61-7

1,1,2,3,3-Pentachloropropane

Cat. No. B075905
CAS RN: 15104-61-7
M. Wt: 216.3 g/mol
InChI Key: PANVCEBTPSTUEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1,2,3,3-Pentachloropropane has been optimized through the radical addition of carbon tetrachloride with vinyl chloride, employing cuprous chloride as a catalyst. The process conditions have been meticulously studied to achieve a high yield (72%) and purity (98%) of the product. Key parameters include the use of acetonitrile as a solvent, specific molar ratios of reactants, controlled reaction temperature, pressure, and time, along with the use of triethanolamine as a catalyst promoter (L. Jian, 2007).

Scientific Research Applications

  • Synthesis and Catalysis :

    • L. Jian (2007) explored the preparation of 1,1,1,3,3-pentachloropropane by radical addition between carbon tetrachloride and vinyl chloride, using Cu2Cl2 and triethaolamine as catalysts, achieving over 14% increase in product yield with the use of a co-catalyst (L. Jian, 2007).
    • Xu Xiao-ta (2013) reported the synthesis of 1,1,1,3,3-pentachloropropane using iron powder and tributyl phosphate, achieving a high yield of 85.2% and product purity of 99.8% (Xu Xiao-ta, 2013).
  • Chemical Properties and Reactions :

    • R. K. Belter (1999) discussed the production of 1-Chloro-3,3-difluoropropadiene from 1,1,2,3,3-pentachloropropane, indicating its utility in further chemical transformations (R. K. Belter, 1999).
    • W. Bo (2008) reviewed the synthesis of 1,1,1,3-tetrafluoropropene (HFO-1234ze) from 1,1,1,3,3-pentachloropropane (HCC-240fa), suggesting its importance in industrial catalysis (W. Bo, 2008).
  • Environmental and Health Impact :

    • K. Fletcher et al. (2009) studied the isotope fractionation of 1,2-dichloropropane during its dichloroelimination, which is relevant to understanding the environmental fate of similar compounds like 1,1,2,3,3-pentachloropropane (K. Fletcher et al., 2009).
    • Renata Jędrkiewicz et al. (2016) discussed 3-Monochloropropane-1,2-diol (3-MCPD), a food contaminant related to the family of chloropropanes, highlighting the need for further research in understanding its effects (Renata Jędrkiewicz et al., 2016).

Safety And Hazards

1,1,2,3,3-Pentachloropropane is toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,1,2,3,3-pentachloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl5/c4-1(2(5)6)3(7)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANVCEBTPSTUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)(C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164698
Record name Propane, 1,1,2,3,3-pentachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,3,3-Pentachloropropane

CAS RN

15104-61-7
Record name 1,1,2,3,3-Pentachloropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15104-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1,2,3,3-pentachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015104617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,1,2,3,3-pentachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,3,3-Pentachloropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1,1,2,3,3-Pentachloropropane

Citations

For This Compound
57
Citations
G Graner, E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Three or Four … - Springer
This document is part of Subvolume C ‘Molecules containing Three or Four Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 2 link.springer.com
RK Belter - Journal of fluorine chemistry, 1999 - Elsevier
1-Chloro-3,3-difluoropropadiene is produced in 45% overall yield in two steps from 1,2,3,3-tetrachloropropene or 1,1,2,3,3-pentachloropropane. 1-Chloro-3,3-difluoropropadiene reacts …
Number of citations: 5 www.sciencedirect.com
박형련, 정영태, 김명선, 우희권… - Bulletin of the Korean …, 1997 - koreascience.kr
The photochemical reaction of aqueous dichloromethane in the absence (saturated with argon) and the presence of O2 (saturated with air or oxygen) has been investigated using 184.9 …
Number of citations: 8 koreascience.kr
AB Dempster, K Price, N Sheppard - Journal of Magnetic Resonance (1969 …, 1974 - Elsevier
The thermodynamic functions for internal rotation in three chloropropanes have been determined by nuclear magnetic resonance studies at low temperature. The coalescence …
Number of citations: 3 www.sciencedirect.com
S Grindheim, R Stolevik - 1977 - pascal-francis.inist.fr
Keyword (fr) ANALYSE DEPV LONGUEUR LIAISON ANGLE LIAISON AMPLITUDE VIBRATION CONFORMATION ETAT GAZEUX BARRIERE TORSION ETUDE THEORIQUE ETUDE …
Number of citations: 9 pascal-francis.inist.fr
H Gerding, HJ Prins… - Recueil des Travaux …, 1946 - Wiley Online Library
A tetrachloropropene mixture obtained by the action of alcoholic potash solutions upon 1,1,2,3,3‐pentachloropropane was fractionally distilled in a vacuum. The Raman spectra of the …
Number of citations: 13 onlinelibrary.wiley.com
W Göthling, S Keyaniyan, A De Meijere - Tetrahedron letters, 1984 - Elsevier
Deprotonation of the oligohalopropenes 1A, 1B, 1C with LiTMP or LiHMDS in the presence of olefins 3 led to halovinylcyclopropanes 4A, 4B, 4C by intermolecular trapping of the …
Number of citations: 7 www.sciencedirect.com
HJ Prins, FJW Engelhard - Recueil des Travaux Chimiques des …, 1935 - Wiley Online Library
… Preparation of 1 : 1 : 2 : 3 3-pentachloropropane.. 120 g of chloroform and 97 g of dichloroethylene purified and saturated with aluminium chloride as described above were heated to …
Number of citations: 7 onlinelibrary.wiley.com
NL Wolfe - 1990 - books.google.com
This report describes process models and rate constants that are necessary to predict the environmental fate of The occurrence of halogenated hydrocarbons as ubiquitous …
Number of citations: 6 books.google.com
HJ Prins - Recueil des Travaux Chimiques des Pays‐Bas, 1949 - Wiley Online Library
The preparation is described of a C 6 Cl 8 mp 93 (probably octochloromethene‐1‐cyclopentene‐3) and its isomerisation to a C 6 Cl 8 mp 45 (probably octochloromethyl‐1‐…
Number of citations: 18 onlinelibrary.wiley.com

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